Biotin NHS ester

Description

BenchChem offers high-quality Biotin NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

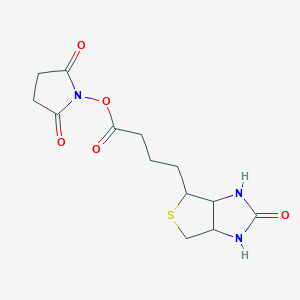

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5S/c17-9-4-5-10(18)16(9)21-11(19)3-1-2-8-12-7(6-22-8)14-13(20)15-12/h7-8,12H,1-6H2,(H2,14,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNSUXGJVGCMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin N-Hydroxysuccinimide (NHS) Ester: A Technical Guide to Amine-Reactive Biotinylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin (B1667282) N-hydroxysuccinimide (NHS) ester, a cornerstone reagent in bioconjugation. It details the underlying chemical principles, reaction mechanisms, and practical applications, offering detailed protocols and quantitative data to empower researchers in their experimental design and execution.

Introduction to Biotin NHS Ester

Biotin N-hydroxysuccinimide (NHS) ester is a chemical reagent widely used to covalently attach biotin to proteins, peptides, and other biomolecules.[1][2][3] This process, known as biotinylation, leverages the exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin (B1170675) and streptavidin (Kd = 10⁻¹⁵ M), which is fundamental to numerous detection and purification systems in biotechnology.[4]

The molecule consists of two key functional parts:

-

The Biotin Moiety : Provides the high-affinity binding handle for streptavidin or avidin.[5]

-

The N-Hydroxysuccinimide (NHS) Ester : An amine-reactive group that enables the covalent attachment of biotin to target molecules.[5][6]

Biotin-NHS is particularly effective for labeling molecules containing primary amines (-NH₂), such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.[3][7][8][9] Due to its uncharged nature and simple alkyl-chain spacer, Biotin-NHS is membrane-permeable, making it suitable for intracellular labeling.[3]

The Core Mechanism: How Biotin NHS Ester Works

The functionality of Biotin-NHS ester is based on a nucleophilic acyl substitution reaction.[10] The primary amine group on a biomolecule, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7][10][11]

This reaction is highly dependent on pH.[6][12] The target primary amine must be in a deprotonated, nucleophilic state (-NH₂) to be reactive. At pH values below the amine's pKa (around 10.5 for lysine's ε-amino group), the amine is predominantly protonated (-NH₃⁺) and non-reactive.[13] Conversely, at high pH, the rate of hydrolysis of the NHS ester itself increases, where water molecules attack the ester, rendering it inactive.[7][11][13] This competing hydrolysis reaction makes it crucial to perform the biotinylation within an optimal pH range.[7]

The optimal pH for this reaction is a compromise, typically between pH 7.2 and 8.5 , which maximizes amine reactivity while minimizing NHS ester hydrolysis.[7][14]

Caption: Reaction of Biotin-NHS ester with a primary amine on a protein.

Data Presentation: Properties and Reaction Parameters

Quantitative data is crucial for reproducible experimental success. The following tables summarize the key properties and reaction conditions for Biotin-NHS ester.

Table 1: Physicochemical Properties of Biotin NHS Ester

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₄H₁₉N₃O₅S | [5][15] |

| Molecular Weight | 341.38 g/mol | [16] |

| Spacer Arm Length | 13.5 Å | [3][16][17] |

| Solubility | Soluble in DMSO and DMF; Insoluble in water | [3][17][18][19] |

| Appearance | White to off-white powder/crystalline solid |[20] |

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Reference(s) |

|---|---|---|---|

| Solid Form Storage | Store at -20°C, desiccated and protected from light. | Low temperature and desiccation minimize hydrolysis of the NHS ester. | [5][17][18][21] |

| Solvent Preparation | Dissolve in anhydrous DMSO or DMF immediately before use. | Anhydrous organic solvents prevent premature hydrolysis. | [6][16][21] |

| Aqueous Solutions | Avoid preparing aqueous stock solutions. Use immediately. | The NHS ester is highly susceptible to hydrolysis in aqueous solutions. | [21][22] |

| Vial Handling | Equilibrate vial to room temperature before opening. | Prevents moisture condensation inside the vial. |[4][16] |

Table 3: Key Parameters for Biotinylation Reaction

| Parameter | Recommended Condition | Notes | Reference(s) |

|---|---|---|---|

| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis. | [7][12][14] |

| Buffers | Phosphate, Bicarbonate/Carbonate, Borate, HEPES. | Must be amine-free. Avoid Tris and glycine (B1666218) buffers. | [7][12][23] |

| Molar Excess | 10- to 20-fold molar excess of biotin reagent over protein. | May need adjustment based on protein concentration and desired degree of labeling. | [16][22] |

| Reaction Time | 30-60 minutes at Room Temperature, or 2-4 hours at 4°C. | Longer incubation at lower temperatures can be beneficial for sensitive proteins. | [7][16] |

| Protein Concentration | 1-10 mg/mL. | More dilute protein solutions may require a higher molar excess of the biotin reagent. | [4][16] |

| Quenching | Add Tris, glycine, or ethanolamine. | Stops the reaction by consuming excess NHS ester. |[7][24] |

Experimental Protocols

Below are detailed methodologies for common biotinylation procedures.

This protocol describes a standard procedure for labeling a purified protein with Biotin-NHS ester.

A. Materials:

-

Biotin-NHS Ester (Solid)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein solution (1-10 mg/mL in an amine-free buffer)

-

Amine-free Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., dialysis cassette or desalting spin column)

B. Procedure:

-

Protein Preparation : Ensure the protein sample is in an amine-free buffer like PBS.[4] If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer via dialysis or a desalting column.[4] Adjust the protein concentration to 1-10 mg/mL.[16]

-

Biotin Reagent Preparation : Allow the vial of Biotin-NHS ester to equilibrate to room temperature before opening.[16] Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).[16][18]

-

Biotinylation Reaction : Add a calculated molar excess of the Biotin-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[16] Ensure the final concentration of the organic solvent (DMF/DMSO) is less than 10% of the total reaction volume to avoid protein denaturation.[10]

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.[7][16]

-

Quenching : Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[7] Incubate for an additional 15-30 minutes at room temperature.[4]

-

Purification : Remove excess, unreacted biotin reagent and the quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting spin column.[4][16][24] This step is critical to prevent interference from free biotin in downstream applications.[4]

-

Storage : Store the purified biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.[4][18]

Caption: A typical experimental workflow for protein biotinylation.

This protocol outlines the labeling of proteins on the surface of living cells. For this application, a water-soluble variant, Sulfo-NHS-Biotin , is typically used as it is membrane-impermeable and will only label extracellular proteins.[9]

A. Materials:

-

Sulfo-NHS-Biotin

-

Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)

-

Cell culture

-

Quenching Buffer (e.g., PBS containing 100 mM glycine or Tris)

B. Procedure:

-

Cell Preparation : Wash cells (e.g., ~25 x 10⁶ cells/mL) three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[22]

-

Biotin Reagent Preparation : Immediately before use, prepare a stock solution of Sulfo-NHS-Biotin in the reaction buffer (e.g., 10 mg/mL).[4]

-

Biotinylation Reaction : Add the Sulfo-NHS-Biotin solution to the cell suspension to a final concentration of approximately 2 mM.[22]

-

Incubation : Incubate the reaction on ice or at room temperature for 30 minutes with gentle agitation.[22]

-

Quenching : Wash the cells once with quenching buffer to stop the reaction.

-

Final Wash : Wash the cells two more times with ice-cold PBS to remove any unreacted reagent and byproducts. The cells are now ready for lysis and subsequent analysis.

Applications in Research and Drug Development

The covalent attachment of biotin to biomolecules is a versatile tool with numerous applications:[5][10]

-

Immunoassays : Biotinylated antibodies and antigens are central to sensitive detection methods like ELISA, Western blotting, and immunohistochemistry.[10]

-

Affinity Purification : Biotinylated proteins or other molecules can be efficiently isolated from complex mixtures using streptavidin-coated resins or beads.[5][10]

-

Protein-Protein Interaction Studies : Techniques such as pull-down assays and Surface Plasmon Resonance (SPR) utilize biotinylation to investigate molecular interactions.[10]

-

Cell Surface Labeling : The use of membrane-impermeable variants like Sulfo-NHS-Biotin allows for the specific study of cell surface proteins.[9][10]

-

Drug Delivery : Biotin can be used as a targeting ligand to deliver conjugated drugs to cells that express biotin receptors.[10]

Caption: Using biotinylated proteins for affinity purification.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Biotin-NHS Ester, NHS Biotinylation, CAS 35013-72-0 | AxisPharm [axispharm.com]

- 6. interchim.fr [interchim.fr]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. benchchem.com [benchchem.com]

- 11. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]

- 12. lumiprobe.com [lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NHS-Biotin | C14H19N3O5S | CID 434213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. proteochem.com [proteochem.com]

- 17. goldbio.com [goldbio.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. vectorlabs.com [vectorlabs.com]

- 20. BIOTIN-NHS | 35013-72-0 [chemicalbook.com]

- 21. benchchem.com [benchchem.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. bio-rad.com [bio-rad.com]

- 24. vectorlabs.com [vectorlabs.com]

An In-Depth Technical Guide to Biotin NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin (B1667282) N-hydroxysuccinimide (NHS) ester, a widely used reagent for the biotinylation of proteins and other biomolecules. We will delve into its chemical structure, physicochemical properties, and reactivity, with a focus on its application in bioconjugation techniques critical for research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate practical implementation and optimization of biotinylation workflows.

Chemical Structure and Physicochemical Properties

Biotin NHS ester is an amine-reactive derivative of biotin (Vitamin H) that incorporates an N-hydroxysuccinimide ester functional group. This modification enables the covalent attachment of the biotin moiety to primary amines on target molecules.

The fundamental structure consists of the bicyclic ureido ring of biotin fused with a thiophene (B33073) ring, a valeric acid side chain, and the NHS ester group. The NHS ester is a key feature, as it is a highly efficient acylating agent for primary amines under mild conditions.

Key Physicochemical Properties of Biotin NHS Ester

| Property | Value | References |

| Molecular Formula | C₁₄H₁₉N₃O₅S | [1][2] |

| Molecular Weight | 341.4 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 20 mg/mL. Sparingly soluble in aqueous buffers. | [1] |

| Stability | Stable for at least 4 years when stored at -20°C as a solid. Aqueous solutions are not recommended for storage for more than one day due to hydrolysis. | [1] |

| Spacer Arm Length | 13.5 Å | [2] |

Reactivity and Reaction Mechanism

The utility of Biotin NHS ester lies in its ability to efficiently react with primary amino groups (-NH₂) present on biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[3] The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, covalently linking the biotin molecule to the target.

The reaction is highly dependent on pH. The primary amine must be in its unprotonated, nucleophilic state for the reaction to proceed. Therefore, the optimal pH range for the reaction is typically between 7 and 9.[3]

A critical competing reaction is the hydrolysis of the NHS ester, where the ester reacts with water, leading to the formation of an unreactive carboxylate and rendering the biotinylation reagent inactive. The rate of hydrolysis increases significantly with increasing pH. This underscores the importance of carefully controlling the reaction pH and using freshly prepared solutions of Biotin NHS ester.

pH Dependence of Biotin NHS Ester Reactivity and Stability

| pH | Reaction with Primary Amines | Hydrolysis Rate (Half-life) | Optimal Conditions |

| < 7 | Slow, as primary amines are protonated and less nucleophilic. | Slow | Not recommended for efficient labeling. |

| 7 - 8 | Efficient reaction with unprotonated primary amines. | Moderate (Half-life of several hours at pH 7) | Good balance between amine reactivity and reagent stability. |

| > 8 | Very rapid reaction with primary amines. | Rapid (Half-life of minutes at pH 9) | Higher risk of reagent hydrolysis, requiring shorter reaction times. |

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol provides a general procedure for the biotinylation of a protein, such as an antibody, using Biotin NHS ester. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be biotinylated (1-10 mg/mL in an amine-free buffer)

-

Biotin NHS ester

-

Anhydrous DMSO or DMF

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the Biotin NHS ester and should be avoided. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Preparation of Biotin NHS Ester Stock Solution: Immediately before use, dissolve the Biotin NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Vortex to ensure complete dissolution.

-

Biotinylation Reaction:

-

Calculate the required volume of the Biotin NHS ester stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of Biotin NHS ester to the protein is a common starting point.

-

Add the calculated volume of the Biotin NHS ester solution to the protein solution while gently vortexing.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times at 4°C can be used for sensitive proteins.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with and consume any excess Biotin NHS ester.

-

Purification: Remove excess, unreacted Biotin NHS ester and the quenching reagent by dialysis against PBS or by using a desalting column.

-

Quantification: Determine the degree of biotinylation using a suitable method, such as the HABA assay (see Protocol 3.2).

Protocol for Quantifying Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the amount of biotin incorporated into a protein. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

Materials:

-

Biotinylated protein sample (purified)

-

HABA/Avidin pre-mixed solution or individual components

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or a 96-well microplate

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.

-

Blank Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm. This reading serves as the initial absorbance (A₅₀₀, initial).

-

Sample Measurement: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution. Mix well and incubate for 5-10 minutes at room temperature. Measure the absorbance of the mixture at 500 nm (A₅₀₀, final).

-

Calculation of Biotin Concentration:

-

Calculate the change in absorbance: ΔA₅₀₀ = A₅₀₀, initial - A₅₀₀, final.

-

Use the Beer-Lambert law to determine the concentration of biotin: Biotin Concentration (M) = ΔA₅₀₀ / (ε × l) where:

-

ε is the molar extinction coefficient of the avidin-HABA complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹).

-

l is the path length of the cuvette or microplate well in cm.

-

-

-

Calculate the Molar Ratio of Biotin to Protein:

-

Determine the molar concentration of the protein in the sample.

-

Moles of Biotin per Mole of Protein = [Biotin] / [Protein]

-

Visualizations

Chemical Structure of Biotin NHS Ester

References

An In-depth Technical Guide to the Mechanism of Biotin NHS Ester Reaction with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the reaction of Biotin (B1667282) N-hydroxysuccinimide (NHS) esters with primary amines. This bioconjugation technique is fundamental in various fields, including immunology, proteomics, and drug development, for the stable and efficient labeling of biomolecules.

Core Principles of the Biotin-NHS Ester Reaction

The reaction between a Biotin-NHS ester and a primary amine is a form of acylation, specifically a nucleophilic acyl substitution. The primary amine, typically from the side chain of a lysine (B10760008) residue or the N-terminus of a protein, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond, covalently linking the biotin molecule to the target, and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2][3]

The overall reaction can be summarized as follows:

Biotin-NHS + R-NH₂ → Biotin-NH-R + NHS

Where R represents the molecule containing the primary amine.

A critical competing reaction in aqueous environments is the hydrolysis of the NHS ester. In this reaction, a water molecule acts as the nucleophile, attacking the NHS ester and leading to the formation of an unreactive biotin carboxylic acid and the release of NHS.[4][5][6] This hydrolysis is a significant factor affecting the efficiency of the biotinylation reaction and is highly dependent on the pH of the reaction buffer.

Quantitative Data on Reaction Parameters

The efficiency of the Biotin-NHS ester reaction is influenced by several key parameters. The following tables summarize the available quantitative and qualitative data to guide the optimization of biotinylation protocols.

Table 1: Effect of pH on the Half-life of NHS Esters

The stability of NHS esters is highly pH-dependent. As the pH increases, the rate of hydrolysis significantly increases, leading to a shorter half-life of the reactive ester.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 6.0 | Room Temperature | Several hours | [5] |

| 7.0 | Room Temperature | 1 - 4 hours | [5] |

| 7.5 | Room Temperature | ~1 hour | [5] |

| 8.0 | Room Temperature | < 1 hour | [7] |

| 8.5 | Room Temperature | ~30 minutes | [7] |

| 9.0 | Room Temperature | < 10 minutes | [5] |

Note: The exact half-life can vary depending on the specific Biotin-NHS ester derivative and buffer composition.

Table 2: Recommended Reaction Conditions for Biotinylation

Optimizing the reaction conditions is crucial for maximizing the yield of the desired biotinylated product while minimizing hydrolysis of the NHS ester.

| Parameter | Recommended Range | Rationale | Reference(s) |

| pH | 7.2 - 8.5 | Balances the nucleophilicity of the primary amine (deprotonated) with the rate of NHS ester hydrolysis. | [1][2] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures reduce the rate of hydrolysis but may require longer incubation times. Room temperature offers a faster reaction rate. | [1][2] |

| Incubation Time | 30 minutes to 2 hours at RT; 2 to overnight at 4°C | Dependent on the reactivity of the protein, buffer pH, and temperature. | [1][8] |

| Molar Excess of Biotin-NHS Ester | 10 to 50-fold | A molar excess ensures efficient labeling, especially for dilute protein solutions. The optimal ratio should be determined empirically. | [9] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. | [10] |

| Buffer Composition | Phosphate, Bicarbonate/Carbonate, HEPES, Borate | These buffers are effective in the optimal pH range and do not contain primary amines that would compete with the reaction. | [8] |

Visualizing the Reaction Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a typical experimental workflow for protein biotinylation.

Caption: Reaction mechanism of Biotin-NHS ester with a primary amine.

Caption: A typical experimental workflow for protein biotinylation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments related to the biotinylation of proteins using NHS esters.

Protocol for Biotinylation of an Antibody with Biotin-NHS Ester

This protocol is a general guideline for the biotinylation of an IgG antibody.[8][11]

Materials:

-

Antibody (IgG) solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

Biotin-NHS ester (e.g., NHS-LC-Biotin)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0)

-

Desalting column or dialysis cassette for purification

-

Reaction tubes

-

Pipettes and tips

Procedure:

-

Preparation of Antibody:

-

Ensure the antibody solution is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Preparation of Biotin-NHS Ester Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of the Biotin-NHS ester in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM solution of NHS-LC-Biotin (MW = 454.58 g/mol ), dissolve 0.455 mg in 100 µL of anhydrous DMSO.

-

-

Biotinylation Reaction:

-

Calculate the volume of the Biotin-NHS ester stock solution required to achieve the desired molar excess (e.g., 20-fold molar excess).

-

Calculation:

-

Moles of Antibody = (Antibody concentration in mg/mL × Volume in mL) / (Antibody MW in g/mol )

-

Moles of Biotin-NHS = Moles of Antibody × Desired Molar Excess

-

Volume of Biotin-NHS stock = Moles of Biotin-NHS / (Stock concentration in mol/L)

-

-

-

Add the calculated volume of the Biotin-NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. For example, add 50-100 µL of 1 M Tris-HCl, pH 8.0, to a 1 mL reaction mixture.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Antibody:

-

Remove excess, unreacted biotin and byproducts using a desalting column or by dialysis against PBS. Follow the manufacturer's instructions for the chosen purification method.

-

-

Storage:

-

Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.

-

Protocol for Determining the Degree of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.[12]

Materials:

-

HABA/Avidin solution (commercially available or prepared in-house)

-

Biotinylated protein sample (purified)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or microplate

Procedure:

-

Prepare HABA/Avidin Solution:

-

If preparing in-house, dissolve HABA and Avidin in PBS according to established protocols to achieve an absorbance at 500 nm between 0.8 and 1.5.

-

-

Measure Baseline Absorbance:

-

Add a defined volume of the HABA/Avidin solution to a cuvette or microplate well (e.g., 900 µL for a cuvette).

-

Measure the absorbance at 500 nm (A₅₀₀_initial).

-

-

Measure Sample Absorbance:

-

Add a known volume of the purified biotinylated protein solution to the HABA/Avidin solution (e.g., 100 µL for a cuvette).

-

Mix well and incubate for 5-10 minutes at room temperature.

-

Measure the absorbance at 500 nm (A₅₀₀_final).

-

-

Calculation of the Degree of Biotinylation:

-

Calculate the concentration of biotin (in M):

-

ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final

-

Molar concentration of biotin = ΔA₅₀₀ / (ε_HABA × path length)

-

Where ε_HABA (molar extinction coefficient of the HABA-avidin complex at 500 nm) is approximately 34,000 M⁻¹cm⁻¹. The path length is typically 1 cm for a standard cuvette.

-

-

-

Calculate the molar concentration of the protein:

-

Molar concentration of protein = (Protein concentration in mg/mL) / (Protein MW in g/mol × 1000)

-

-

Calculate the Degree of Biotinylation (moles of biotin per mole of protein):

-

Degree of Biotinylation = (Molar concentration of biotin) / (Molar concentration of protein)

-

-

Conclusion

The reaction of Biotin-NHS esters with primary amines is a robust and versatile method for labeling biomolecules. A thorough understanding of the reaction mechanism, the competing hydrolysis reaction, and the influence of key parameters such as pH, temperature, and stoichiometry is essential for achieving optimal and reproducible biotinylation results. The protocols provided in this guide offer a starting point for researchers to develop and optimize their specific biotinylation applications.

References

- 1. store.sangon.com [store.sangon.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Labeling Antibodies with N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dianova.com [dianova.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

The Unrivaled Bond: A Technical Guide to the Principles and Affinity of Biotin-Avidin Interaction

For researchers, scientists, and drug development professionals, the biotin-avidin interaction stands as a cornerstone of biological research and biotechnological innovation. This in-depth technical guide delineates the core principles governing this remarkably strong non-covalent bond, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and applications.

The interaction between biotin (B1667282) (vitamin B7) and the proteins avidin (B1170675) or streptavidin is renowned for its exceptionally high affinity, with a dissociation constant (Kd) in the femtomolar to picomolar range, making it one of the strongest non-covalent bonds known in nature.[1][2][3][4] This robust and specific interaction has been harnessed in a vast array of applications, from immunoassays and affinity chromatography to drug targeting and nanotechnology.[3][5][6]

Core Principles of the Biotin-Avidin Interaction

The basis of the high-affinity interaction lies in the complementary structures of the biotin molecule and the binding sites of avidin and streptavidin. Both avidin, a glycoprotein (B1211001) found in egg whites, and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, are tetrameric proteins, meaning they are composed of four identical subunits.[4][5][7][8] Each of these subunits possesses a single binding site for a biotin molecule, allowing one avidin or streptavidin molecule to bind up to four biotin molecules.[2][6][8]

The binding pocket is a deep, beta-barrel structure that envelops the biotin molecule.[7] The interaction is characterized by a combination of extensive hydrogen bonding, van der Waals forces, and hydrophobic interactions.[7][9] A flexible loop on the protein surface closes over the bound biotin, acting as a "lid" that significantly slows the dissociation of the biotin molecule, contributing to the extremely low off-rate and the overall stability of the complex.[1][9]

Quantitative Affinity and Thermodynamic Profile

The strength of the biotin-avidin interaction is quantified by its dissociation constant (Kd), association rate constant (ka), and dissociation rate constant (kd). The following tables summarize these key quantitative parameters for the interaction of biotin with avidin and streptavidin.

| Interacting Pair | Dissociation Constant (Kd) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Reference(s) |

| Biotin-Avidin | ~10⁻¹⁵ M | 7.0 x 10⁷ | 7.5 x 10⁻⁸ | [1][10] |

| Biotin-Streptavidin | ~10⁻¹⁴ M | 1.3 x 10⁷ - 5.5 x 10⁸ | 2.4 x 10⁻⁶ - 8.8 x 10⁻⁵ | [1][11][12] |

Table 1: Kinetic and Affinity Constants for Biotin-Avidin and Biotin-Streptavidin Interactions.

The thermodynamic profile of the interaction reveals the driving forces behind this strong binding. The binding of biotin to avidin is an exothermic process.[13]

| Thermodynamic Parameter | Value (for Biotin-Avidin) | Reference(s) |

| Enthalpy Change (ΔH) | -20.3 to -23.4 kcal/mol | [13][14] |

| Entropy Change (ΔS) | Approximately zero | [13] |

| Heat Capacity Change (ΔCp) | -461 cal/mol·K | [14] |

Table 2: Thermodynamic Parameters for the Biotin-Avidin Interaction. The negative enthalpy change indicates that the formation of the complex is energetically favorable, driven by the formation of multiple favorable interactions. The near-zero entropy change is thought to be a result of the balance between the positive entropy from the release of water molecules from the binding site (hydrophobic effect) and the negative entropy from the loss of conformational freedom of biotin and the protein upon binding.[13]

Key Experimental Methodologies

Several powerful techniques are employed to characterize the biotin-avidin interaction. Below are detailed protocols for some of the most common methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of avidin or streptavidin (typically in the low micromolar range, e.g., 40 µM) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).[8]

-

Prepare a solution of biotin (typically in the high micromolar range, e.g., 750 µM) in the same buffer. It may be necessary to first dissolve biotin in a small amount of an organic solvent like DMSO before diluting it in the final buffer.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

ITC Measurement:

-

Load the protein solution into the sample cell of the ITC instrument and the biotin solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the biotin solution into the protein solution while monitoring the heat change. Typically, around 30 injections of 5 µL each are performed at intervals of 200 seconds.

-

A control experiment, injecting biotin into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change for each injection.

-

Subtract the heat of dilution from the experimental data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Avidin-Biotin ELISA-Based Detection of 5hmC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 4. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. elkbiotech.com [elkbiotech.com]

- 7. Immunohistochemistry protocol - Avidin/Biotin Method (ABC) Clinisciences [clinisciences.com]

- 8. Thermodynamic analysis of biotin binding to avidin. A high sensitivity titration calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Manual immunohistochemistry staining of mouse tissues using the avidin-biotin complex (ABC) technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. aimspress.com [aimspress.com]

- 14. biosensingusa.com [biosensingusa.com]

A Technical Guide to the Storage, Stability, and Handling of Biotin NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the optimal storage conditions, shelf life, and handling procedures for Biotin (B1667282) N-hydroxysuccinimide (NHS) ester. Adherence to these guidelines is critical for maintaining the reagent's reactivity and ensuring the success of biotinylation experiments in research and drug development.

Core Concepts: Understanding Biotin NHS Ester Chemistry

Biotin NHS ester is a widely used reagent for covalently attaching a biotin label to proteins, peptides, and other molecules containing primary amine groups. The key to its function lies in the N-hydroxysuccinimide ester, a highly reactive group that readily forms stable amide bonds with primary amines at physiological to slightly alkaline pH. However, this reactivity also makes the NHS ester susceptible to hydrolysis, a competing reaction with water that renders the reagent inactive. The primary goal of proper storage and handling is to minimize this hydrolysis.

Recommended Storage Conditions and Shelf Life

The stability of Biotin NHS ester is paramount for reproducible and effective biotinylation. The primary factors influencing its shelf life are temperature, moisture, and light.

Solid Form

Proper storage of the lyophilized powder is crucial for long-term stability.

| Parameter | Recommendation | Rationale | Shelf Life |

| Temperature | -20°C | Minimizes the rate of hydrolysis and potential degradation. | Up to 4 years when stored correctly. |

| Environment | Desiccated | The NHS ester is highly sensitive to moisture, which causes hydrolysis. | |

| Light | Protected from light | Prevents potential photodegradation. | |

| Handling | Allow the vial to equilibrate to room temperature before opening. | Prevents condensation of moisture onto the cold powder. |

In Solution

Solutions of Biotin NHS ester are significantly less stable than the solid form and should generally be prepared fresh for each use.

| Solvent | Storage Temperature | Recommendation | Rationale | Shelf Life |

| Anhydrous DMSO or DMF | -20°C | Prepare immediately before use. If short-term storage is necessary, use anhydrous solvent and store in tightly sealed vials. | Anhydrous organic solvents prevent hydrolysis of the NHS ester. Even trace amounts of water can lead to degradation over time. | A solution in dry DMF may remain active for at least one month. Some sources suggest storage for up to 1-2 months at -20°C. |

| Aqueous Buffers | N/A | Avoid preparing and storing aqueous stock solutions. | The NHS ester is highly susceptible to hydrolysis in aqueous solutions. | The half-life in aqueous solutions is on the order of hours at room temperature and neutral pH, and minutes at alkaline pH. |

Factors Affecting Stability

Several factors can accelerate the degradation of Biotin NHS ester, primarily through the hydrolysis of the NHS ester.

| Factor | Effect on Stability |

| Moisture | The primary cause of degradation through hydrolysis of the NHS ester. |

| pH | Hydrolysis is significantly faster at alkaline pH. The optimal pH for the biotinylation reaction (pH 7-9) also promotes hydrolysis. |

| Temperature | Higher temperatures accelerate the rate of hydrolysis. |

| Buffers | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided. |

Experimental Protocols

Protocol for Assessing the Stability of Biotin NHS Ester by HPLC

This protocol allows for the quantification of the hydrolytic degradation of Biotin NHS ester by measuring the release of N-hydroxysuccinimide (NHS) over time.

Materials:

-

Biotin NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine-free buffer of desired pH (e.g., phosphate (B84403) buffer)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

N-hydroxysuccinimide (NHS) standard

-

Mobile phase: Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA)

Procedure:

-

Prepare a stock solution: Dissolve a known quantity of Biotin NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.

-

Initiate hydrolysis: Dilute the stock solution into the desired aqueous buffer to a final concentration of 1 mg/mL.

-

Incubate: Maintain the solution at a constant, controlled temperature.

-

Collect time-point samples: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.

-

HPLC Analysis:

-

Inject the time-point samples onto the C18 column.

-

Use a gradient of acetonitrile in water (both with 0.1% TFA) to separate the components. A typical gradient is 5% to 95% acetonitrile over 20-30 minutes.

-

Monitor the absorbance at 260 nm, which is the characteristic absorbance of the NHS leaving group.

-

-

Quantification:

-

Create a standard curve using known concentrations of the NHS standard.

-

Use the standard curve to determine the concentration of NHS in each time-point sample.

-

-

Calculate Half-Life:

-

Plot the percentage of remaining active Biotin NHS ester (calculated from the amount of NHS released) against time.

-

Fit the data to a first-order decay curve to determine the half-life (t½) of the Biotin NHS ester under the tested conditions.

-

Protocol for Protein Biotinylation

This protocol provides a general workflow for labeling a protein with Biotin NHS ester.

Materials:

-

Protein to be biotinylated (in an amine-free buffer like PBS)

-

Biotin NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Equilibrate: Allow the vial of Biotin NHS ester to warm to room temperature before opening.

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

-

Prepare Biotin NHS Ester Solution: Immediately before use, dissolve the Biotin NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove excess, non-reacted Biotin NHS ester using a desalting column or by dialysis.

Visualizations

Caption: Primary degradation pathway of Biotin NHS ester via hydrolysis.

Caption: A typical experimental workflow for protein biotinylation.

Caption: A decision tree for troubleshooting biotinylation experiments.

Amine-Reactive Chemistry for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the core principles, common reagents, and experimental considerations for utilizing amine-reactive chemistry in research and drug development. Primary amines (-NH₂), located at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) (Lys, K) residues, are the most common targets for this type of modification due to their abundance and accessibility on protein surfaces.[1] This widespread availability makes amine-reactive chemistry a versatile strategy for a broad range of applications, from fluorescent labeling to the development of antibody-drug conjugates (ADCs).

Core Principles of Amine-Reactive Chemistry

The fundamental mechanism of amine-reactive chemistry involves the reaction between a nucleophilic primary amine on a biomolecule and an electrophilic group on a labeling reagent or crosslinker.[1] The efficiency of this reaction is highly dependent on several factors, most notably pH. For the reaction to proceed, the primary amine must be in its deprotonated, nucleophilic state (-NH₂).[2] At physiological or acidic pH, these amines are predominantly protonated (-NH₃⁺), rendering them unreactive.[2] Therefore, bioconjugation reactions targeting primary amines are typically performed at a slightly alkaline pH, generally between 7.2 and 9.0.[3][4]

Common Amine-Reactive Reagents and Their Mechanisms

The most prevalent classes of amine-reactive reagents include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and imidoesters. Each reacts with primary amines to form a distinct covalent bond with unique characteristics.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used amine-reactive reagents in bioconjugation.[5] They react with primary amines through nucleophilic acyl substitution to form stable and irreversible amide bonds, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][3]

Protein_NH2 [label="Protein-NH₂ (Nucleophilic Amine)"]; NHS_Ester [label="Reagent-NHS Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate"]; Conjugate [label="Protein-Amide Bond-Reagent (Stable Conjugate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS [label="N-Hydroxysuccinimide (Byproduct)"];

Protein_NH2 -> Intermediate [label="Nucleophilic Attack"]; NHS_Ester -> Intermediate; Intermediate -> Conjugate [label="NHS Leaving Group"]; Intermediate -> NHS; }

The reaction is most efficient at a pH range of 7.2 to 8.5.[3] However, a competing reaction, the hydrolysis of the NHS ester, also increases with pH.[3] This hydrolysis renders the reagent inactive and can reduce conjugation efficiency, particularly in dilute protein solutions.[3]

Isothiocyanates

Isothiocyanates react with primary amines to form stable thiourea (B124793) linkages.[4] This reaction is a nucleophilic addition of the amine to the carbon atom of the isothiocyanate group.[6] Fluorescein isothiocyanate (FITC) is a classic example of this class of reagents, widely used for fluorescently labeling proteins.[7] The optimal pH for the reaction of isothiocyanates with amines is generally higher than for NHS esters, typically in the range of 9.0 to 9.5.[4] While the resulting thiourea bond is reasonably stable, some studies suggest it may be less hydrolytically stable over time compared to the amide bond formed by NHS esters.[4][6]

Protein_NH2 [label="Protein-NH₂ (Nucleophilic Amine)"]; Isothiocyanate [label="Reagent-N=C=S", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugate [label="Protein-Thiourea Linkage-Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"];

Protein_NH2 -> Isothiocyanate [label="Nucleophilic Addition"]; Isothiocyanate -> Conjugate; }

Imidoesters

Imidoesters react with primary amines to form amidine bonds. These crosslinkers react rapidly with amines at alkaline pH (optimally pH 10) but have short half-lives.[3] As the pH increases, both the reactivity with amines and the half-life increase, leading to more efficient crosslinking at pH 10 compared to pH 8.[3]

Quantitative Data Summary

The selection of an appropriate amine-reactive reagent and the optimization of reaction conditions are critical for successful bioconjugation. The following tables summarize key quantitative data for the most common amine-reactive chemistries.

Table 1: Comparison of Common Amine-Reactive Reagents

| Reagent Class | Reactive Group | Target Residue | Resulting Bond | Optimal pH Range | Bond Stability |

| NHS Esters | N-Hydroxysuccinimide Ester | Primary Amines (Lys, N-terminus) | Amide | 7.2 - 8.5[3] | High[1] |

| Isothiocyanates | Isothiocyanate | Primary Amines (Lys, N-terminus) | Thiourea | 9.0 - 9.5[4] | Moderate[4][6] |

| Imidoesters | Imidoester | Primary Amines (Lys, N-terminus) | Amidine | 8.0 - 10.0[3] | Moderate |

Table 2: Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4 - 5 hours[3][8] |

| 8.0 | Room Temp | ~80 minutes (P3-NHS) |

| 8.5 | Room Temp | ~20 minutes (P3-NHS) |

| 8.6 | 4 | 10 minutes[3][8] |

| 9.0 | Room Temp | ~10 minutes (P3-NHS), ~5 minutes (P4-NHS)[9] |

Data for P3-NHS and P4-NHS are from a study on porphyrin-NHS esters and may vary for other NHS ester reagents.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible bioconjugation. The following is a general protocol for labeling a protein with an NHS ester.

Protocol: Protein Labeling with an NHS Ester

1. Materials:

-

Protein of interest (in an amine-free buffer like PBS or HEPES)

-

NHS-ester reagent (e.g., fluorescent dye-NHS ester)

-

Anhydrous DMSO or DMF

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or other purification system

2. Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into the labeling buffer.

-

Adjust the protein concentration to 1-10 mg/mL in the labeling buffer.[10]

-

-

Reagent Preparation:

-

Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]

-

-

Labeling Reaction:

-

Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the reagent to the protein is a common starting point.[2]

-

While gently stirring the protein solution, add the NHS-ester solution.

-

Incubate the reaction for 1 hour at room temperature or 2-4 hours on ice, protected from light.[12]

-

-

Quenching the Reaction (Optional but Recommended):

-

Purification:

-

Separate the labeled protein from unreacted reagent and byproducts using a desalting column or another appropriate purification method like dialysis or chromatography.[11]

-

A [label="1. Protein Preparation\n(Buffer Exchange, Concentration Adjustment)"]; B [label="2. Reagent Preparation\n(Dissolve NHS Ester in DMSO/DMF)"]; C [label="3. Labeling Reaction\n(Add Reagent to Protein, Incubate)"]; D [label="4. Quenching Reaction\n(Add Tris or Glycine)"]; E [label="5. Purification\n(Remove Excess Reagent and Byproducts)"]; F [label="Characterization of Conjugate", fillcolor="#FBBC05", fontcolor="#202124"];

A -> C; B -> C; C -> D; D -> E; E -> F; }

Factors Influencing Bioconjugation Efficiency

Several factors can significantly impact the success of an amine-reactive bioconjugation reaction. Careful consideration and optimization of these parameters are essential to achieve the desired degree of labeling and preserve the biological activity of the biomolecule.

Efficiency [label="Bioconjugation Efficiency", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH [label="pH"]; Temp [label="Temperature"]; Concentration [label="Reagent & Protein\nConcentration"]; Buffer [label="Buffer Composition"]; Time [label="Reaction Time"]; Reagent [label="Reagent Stability"];

pH -> Efficiency; Temp -> Efficiency; Concentration -> Efficiency; Buffer -> Efficiency; Time -> Efficiency; Reagent -> Efficiency; }

-

pH: As previously discussed, pH is a critical parameter. The optimal pH balances the nucleophilicity of the primary amines with the hydrolytic stability of the reactive group.[2][3]

-

Temperature: Reactions are typically performed at room temperature or on ice. Lower temperatures can help to minimize hydrolysis of the reagent and preserve the stability of sensitive proteins.[12]

-

Concentration: Higher concentrations of both the protein and the labeling reagent can increase the reaction rate and improve conjugation efficiency.[10]

-

Buffer Composition: The choice of buffer is crucial. Amine-containing buffers such as Tris and glycine (B1666218) must be avoided as they will compete with the target biomolecule for reaction with the reagent.[11] Phosphate, bicarbonate, and borate (B1201080) buffers are commonly used.[3]

-

Reaction Time: The optimal reaction time depends on the reactivity of the specific reagent and biomolecule, as well as the temperature and pH. Incubation times typically range from 30 minutes to a few hours.[3][12]

-

Reagent Stability: Amine-reactive reagents, particularly NHS esters, are moisture-sensitive and should be stored in a desiccated environment at -20°C.[11] Solutions should be prepared fresh immediately before use.[11]

Conclusion

Amine-reactive chemistry provides a robust and versatile toolkit for the covalent modification of biomolecules. A thorough understanding of the underlying chemical principles, the characteristics of different reactive reagents, and the factors influencing reaction efficiency is paramount for successful bioconjugation. By carefully selecting reagents and optimizing reaction conditions, researchers and drug development professionals can effectively generate a wide array of bioconjugates for diverse applications in science and medicine.

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Amine reactive Linkers | AxisPharm [axispharm.com]

- 6. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 10. lumiprobe.com [lumiprobe.com]

- 11. benchchem.com [benchchem.com]

- 12. interchim.fr [interchim.fr]

A Comprehensive Guide to Protein Biotinylation: Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique in modern molecular biology, biochemistry, and drug development.[1] This process leverages the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin.[2][3][4][5][6] With a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, this interaction is one of the strongest known in nature, making it an invaluable tool for a wide array of applications.[3][4][7][8] These applications include affinity purification, immunoassays like ELISA and Western blotting, immunohistochemistry, cell surface labeling, flow cytometry, and studies of protein-protein interactions.[1][8][9][10][11]

This in-depth technical guide will explore the fundamental principles of protein biotinylation, delve into the various chemical and enzymatic labeling strategies, provide detailed experimental protocols, and discuss methods for quantifying the degree of biotinylation.

The Biotin-Streptavidin Interaction: The Heart of the Technology

The utility of biotin as a molecular tag is entirely dependent on its high-affinity interaction with streptavidin (from Streptomyces avidinii) and avidin (from egg white).[1][2][3] Streptavidin is a tetrameric protein, with each subunit capable of binding one biotin molecule.[4][12] This multivalent binding capacity enhances the avidity of the interaction and allows for signal amplification in many detection systems.[4][9] The bond forms rapidly and is resistant to harsh conditions such as extreme pH, temperature, organic solvents, and denaturing agents.[3][7][8][9]

Methods of Protein Biotinylation

There are two primary approaches to labeling proteins with biotin: chemical biotinylation and enzymatic biotinylation.[1][9]

Chemical Biotinylation

Chemical biotinylation involves the use of biotinylation reagents that contain a reactive group designed to target specific functional groups on amino acid side chains.[8][13] The choice of reagent is critical and depends on the available functional groups on the target protein and the potential for the labeling reaction to interfere with the protein's function.[8]

The most common targets for biotinylation are primary amines (-NH₂), which are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[8][14][15][16] N-hydroxysuccinimide (NHS) esters of biotin are widely used for this purpose, forming stable amide bonds with primary amines under neutral to slightly basic conditions (pH 7-9).[17][18][19][20]

Key Characteristics of Amine-Reactive Biotinylation Reagents:

| Reagent Type | Key Features | Advantages | Disadvantages |

| NHS-Biotin | Standard amine-reactive reagent. | Forms stable amide bonds.[15] | Water-insoluble, requires organic solvents like DMSO or DMF.[21] |

| Sulfo-NHS-Biotin | Water-soluble version of NHS-Biotin. | Enables biotinylation in aqueous solutions without organic solvents.[18] Ideal for cell surface labeling as it is membrane-impermeable.[16] | The NHS-ester moiety can hydrolyze in aqueous solutions.[20] |

| TFP-Biotin | Tetrafluorophenyl (TFP) ester-based reagent. | More resistant to hydrolysis in aqueous solutions compared to NHS esters.[8] Can be used at a slightly more alkaline pH.[8] |

Experimental Protocol: General Procedure for Amine-Reactive Biotinylation

-

Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.[21][22] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable buffer via dialysis or desalting.[20][22]

-

Biotin Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in an organic solvent such as DMSO or DMF to a concentration of 10 mM.[22] For water-soluble sulfo-NHS reagents, dissolve in the reaction buffer.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent solution to the protein solution.[15][21] The optimal molar ratio may need to be determined empirically. For more dilute protein solutions, a greater molar excess of the biotin reagent may be necessary.[21][22]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[15][21]

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS-ester.[15] Incubate for 15 minutes at room temperature.[15]

-

Purification: Remove excess, non-reacted biotin and byproducts using a desalting column, dialysis, or gel filtration.[15][22][23]

Sulfhydryl groups (-SH) present in the side chains of cysteine residues are another common target for biotinylation.[8] This approach is often used when primary amines are located in the active site of the protein, as cysteine residues are generally less abundant.[8]

Key Characteristics of Sulfhydryl-Reactive Biotinylation Reagents:

| Reagent Type | Reactive Group | Bond Formed | Reversibility | Optimal pH |

| Maleimide-Biotin | Maleimide | Thioether | Irreversible | 6.5-7.5 |

| Iodoacetyl-Biotin | Iodoacetyl | Thioether | Irreversible | 7.5-8.5 |

| Biotin-HPDP | Pyridyldithiol | Disulfide | Reversible (cleavable with reducing agents like DTT) | 6.5-7.5 |

Experimental Protocol: General Procedure for Sulfhydryl-Reactive Biotinylation

-

Protein Preparation: If the protein contains disulfide bonds that need to be targeted, they must first be reduced to free sulfhydryl groups using a reducing agent like DTT. The reducing agent must then be removed by desalting or dialysis. Dissolve the protein in a suitable buffer at the optimal pH for the chosen reagent.

-

Biotin Reagent Preparation: Dissolve the sulfhydryl-reactive biotin reagent in an appropriate solvent (e.g., DMSO or DMF for water-insoluble reagents) immediately before use.

-

Biotinylation Reaction: Add the biotin reagent to the protein solution at a specific molar ratio (typically a 10- to 20-fold molar excess).

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. For iodoacetyl reagents, perform the reaction in the dark.[24]

-

Quenching: Stop the reaction by adding a small molecule containing a free sulfhydryl group, such as cysteine or β-mercaptoethanol.

-

Purification: Remove excess biotinylation reagent and byproducts by desalting or dialysis.

Carboxyl groups (-COOH), found on the side chains of aspartic and glutamic acid residues and at the C-terminus of proteins, can also be targeted for biotinylation.[25] This is often a good alternative when amine or sulfhydryl labeling is not feasible or affects protein function.[26] This method typically uses a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxyl groups, making them reactive towards a biotin derivative containing a primary amine or hydrazide.[25][26][27]

Experimental Protocol: Two-Step Carboxyl-Reactive Biotinylation with EDC and Biotin-Hydrazide

-

Protein Preparation: Dissolve the protein in an amine- and carboxylate-free buffer, such as MES buffer, at a slightly acidic pH (4.7-6.0).

-

Carboxyl Activation: Add EDC to the protein solution and incubate for a short period to activate the carboxyl groups.

-

Biotinylation Reaction: Add the biotin-hydrazide or biotin-amine to the reaction mixture.

-

Incubation: Incubate for 2 hours to overnight at room temperature.[26]

-

Purification: Remove excess reagents and byproducts by desalting or dialysis.

Enzymatic Biotinylation

Enzymatic biotinylation offers a highly specific alternative to chemical methods.[5][28] This technique utilizes the bacterial enzyme Biotin Ligase (BirA) from E. coli, which covalently attaches biotin to a specific lysine residue within a 15-amino acid recognition sequence known as the AviTag.[5][7][28][29] The AviTag can be genetically fused to the N-terminus, C-terminus, or within an exposed loop of the target protein.[5][28]

Advantages of Enzymatic Biotinylation:

-

Site-Specificity: Biotin is attached to a single, predetermined site, resulting in a homogeneous product.[7][28]

-

Preservation of Protein Function: The specific labeling minimizes the risk of inactivating the protein, which can be a concern with random chemical modification.[5][7]

-

High Efficiency: The enzymatic reaction is highly efficient, leading to a high yield of biotinylated protein.[5][28]

Experimental Protocol: In Vitro Enzymatic Biotinylation using BirA

-

Protein Expression and Purification: Express and purify the target protein containing the AviTag sequence.

-

Reaction Setup: In a reaction tube, combine the purified AviTag-protein, a molar excess of biotin, ATP, and the BirA enzyme in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at a temperature optimal for BirA activity (typically 30°C) for a defined period (e.g., 1-2 hours).

-

Analysis of Biotinylation: The extent of biotinylation can be assessed by a gel-shift assay on SDS-PAGE. Biotinylated protein will migrate slower than the unbiotinylated form when mixed with streptavidin prior to loading.[5]

-

Purification (Optional): If necessary, the biotinylated protein can be purified from the reaction components.

Quantification of Biotinylation

Determining the degree of biotinylation, or the number of biotin molecules per protein molecule, is crucial for ensuring consistency and reproducibility in experiments.[30][31] Several methods are available for this purpose:

-

HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method.[19][31][32] HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[19][20][31][32]

-

Fluorescence-Based Assays: These methods rely on the enhancement or quenching of fluorescence of a streptavidin-fluorophore conjugate upon binding to biotin.[32]

-

Mass Spectrometry: For a more precise determination, mass spectrometry can be used to measure the mass shift of the protein after biotinylation.

-

Competition ELISA: A competition ELISA can be developed using an anti-biotin antibody to quantify the amount of biotin incorporated into a protein.[30]

Conclusion

Protein biotinylation is a powerful and versatile technique with a broad range of applications in research and drug development. The choice between chemical and enzymatic methods depends on the specific protein, the desired level of control over the labeling site, and the experimental goals. By understanding the fundamental principles of biotinylation chemistry, the characteristics of different reagents, and the available quantification methods, researchers can effectively utilize this technology to advance their scientific investigations.

References

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptavidin - Wikipedia [en.wikipedia.org]

- 4. Biotin and Streptavidin | AAT Bioquest [aatbio.com]

- 5. immunology.ox.ac.uk [immunology.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 14. Amine Reactive Biotin Reagents [gbiosciences.com]

- 15. benchchem.com [benchchem.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. cyanagen.com [cyanagen.com]

- 18. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 19. store.sangon.com [store.sangon.com]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. proteochem.com [proteochem.com]

- 22. apexbt.com [apexbt.com]

- 23. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]

- 24. apexbt.com [apexbt.com]

- 25. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. vectorlabs.com [vectorlabs.com]

- 28. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]

- 32. pubs.acs.org [pubs.acs.org]

Understanding spacer arms in biotinylation reagents.

An In-depth Technical Guide to Spacer Arms in Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, antibody, or nucleic acid, is a cornerstone technique in life sciences. The remarkable affinity and specificity of the interaction between biotin and avidin (B1170675) or streptavidin provide a versatile tool for detection, purification, immobilization, and labeling applications.[1][2] However, the efficiency of this interaction can be significantly impacted by the accessibility of the biotin moiety. This technical guide delves into the critical role of spacer arms in biotinylation reagents, providing a comprehensive understanding of their types, functionalities, and the quantitative impact they have on experimental outcomes.

The Core Function of Spacer Arms: Overcoming Steric Hindrance

The binding pocket for biotin on avidin and streptavidin is located approximately 9 Å below the protein surface.[3][4] When biotin is directly conjugated to a large biomolecule, the bulk of that molecule can physically obstruct the biotin from reaching this binding pocket.[5][6] This phenomenon, known as steric hindrance, can lead to inefficient binding, reduced detection signals, and potentially unreliable experimental results.[1][7]

Spacer arms are chemical linkers that connect the biotin molecule to the reactive group of the biotinylation reagent.[5] By inserting a flexible chain, the spacer arm extends the biotin moiety away from the surface of the labeled molecule, thereby increasing its accessibility to the binding sites of avidin or streptavidin.[6][8] This enhanced accessibility is crucial for achieving robust and reliable results in various applications.[1]

Types of Spacer Arms

Spacer arms vary in their chemical composition and length, each offering distinct properties that can be leveraged for specific experimental needs.

-

Alkyl Chains: Simple hydrocarbon chains, such as the aminocaproyl linker (a five-carbon chain), provide a basic spacer to reduce steric hindrance.[5]

-

Polyethylene Glycol (PEG) Spacers: PEG linkers are widely used due to their advantageous properties.[9] They are hydrophilic, which increases the water solubility of the biotinylated molecule and can help prevent aggregation.[1][9] PEG spacers are also flexible and are known to reduce non-specific binding.[2][9] They are available in various lengths, often denoted by the number of ethylene (B1197577) glycol units (e.g., PEG4, PEG6, PEG12).[2][9]

-

Cleavable vs. Non-Cleavable Spacers:

-

Non-cleavable spacers form a stable, permanent bond between biotin and the target molecule. These are suitable for most detection and immobilization applications where release of the target molecule is not required.[10][11]

-

Cleavable spacers contain a labile bond that can be broken under specific chemical conditions.[3][10] This allows for the release of the biotinylated molecule from avidin or streptavidin after capture, which is particularly useful for affinity purification of proteins for downstream functional assays or mass spectrometry.[11] Common cleavable linkers include those with disulfide bonds (cleaved by reducing agents), acid-labile groups, or photocleavable moieties.[10][12][13]

-

Quantitative Data on Spacer Arm Performance

The length of the spacer arm is a critical parameter that can significantly influence the outcome of an experiment.[8] While a longer spacer arm generally improves accessibility, an excessively long one could lead to increased non-specific binding or other issues.[8][14]

Table 1: Spacer Arm Lengths of Common Biotinylation Reagents

| Reagent | Spacer Arm Composition | Spacer Arm Length (Å) |

| NHS-Biotin | Valeric Acid | 13.5[9] |

| Biotin-DADOO | PEO2 | 20.4[8] |

| Sulfo-NHS-LC-Biotin | Aminocaproyl | 22.4[15] |

| NHS-PEG4-Biotin | PEG4 | 29.0[9] |

| NHS-LC-LC-Biotin | Diaminocaproyl | 30.5[15] |

| NHS-PEG12-Biotin | PEG12 | 55.9[9] |

Table 2: Comparative Performance of Biotinylation Reagents with Different Spacer Arms

| Reagent | Spacer Arm Length | Key Performance Characteristics | Application Notes |

| NHS-Biotin | 13.5 Å | Serves as a baseline for comparison. Prone to steric hindrance with bulky proteins.[9] | May be sufficient for small molecule labeling. |

| Biotin-DADOO | 20.4 Å | Hydrophilic PEG-based spacer enhances water solubility and reduces steric hindrance, leading to improved signal in immunoassays.[1][8] | Good for immunoassays like ELISA and Western blotting.[8] |

| Sulfo-NHS-LC-Biotin | 22.4 Å | A commonly used reagent that provides a good balance for many applications.[3] The longer arm improves binding compared to NHS-Biotin.[15] | A general-purpose choice for labeling antibodies and other proteins.[3] |

| NHS-PEG4-Biotin | 29.0 Å | The PEG spacer increases the solubility of the biotinylated molecule and effectively reduces steric hindrance.[3][9] | Ideal when protein precipitation is a concern or for applications requiring reduced non-specific binding.[2][3] |

| NHS-LC-LC-Biotin | 30.5 Å | Provides an even longer spacer arm for applications where significant steric hindrance is anticipated.[15] | Useful for labeling large protein complexes. |

| NHS-PEG12-Biotin | 55.9 Å | Long, hydrophilic spacer for maximum reduction of steric hindrance and enhanced water solubility.[9] | May be beneficial for in vivo applications due to the non-immunogenic nature of PEG.[9] |

Mandatory Visualizations

The Role of Spacer Arms in Overcoming Steric Hindrance

Caption: Overcoming steric hindrance with a spacer arm.

General Workflow for Protein Biotinylation and Affinity Purification

Caption: Protein biotinylation and purification workflow.

Decision Flowchart for Selecting a Biotinylation Reagent

Caption: Decision guide for spacer arm selection.

Experimental Protocols

Protocol 1: General Protein Biotinylation using an Amine-Reactive NHS-Ester Reagent

This protocol describes the biotinylation of a protein (e.g., an antibody) using an N-hydroxysuccinimide (NHS) ester of biotin, which reacts with primary amines (lysine residues and the N-terminus).[2][16]

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-